B1578409 Antibacterial protein 1 homolog

Antibacterial protein 1 homolog

Cat. No.: B1578409
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial protein 1 homolog is a protein of significant interest in innate immunology research. Studies in model organisms have identified it as the homolog of Vps15, a serine/threonine kinase crucial for regulating immune signaling pathways and defense against bacterial pathogens . Researchers utilize this protein to investigate the intricate mechanisms of antimicrobial defense. Its role is particularly important in the activation of key immune signaling cascades, such as the Imd pathway, which is central to the response against Gram-negative bacteria . Investigations into its function extend to understanding phagosome maturation and cellular processes like autophagy, linking metabolic states such as amino acid starvation to immune activation . This protein is essential for basic research aimed at deciphering the fundamental connections between cellular metabolism, immune signaling, and host survival during microbial infection. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

MQKLAEAIAAAVQAGQDKDWGKMGTSIVGIVENGISVLGKIFGF

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Table 1: Key Features of AP1H and Comparable Antibacterial Compounds

Compound/Protein Source/Origin Mechanism of Action Spectrum of Activity Key Research Findings
Antibacterial Protein 1 Homolog (AP1H) Eukaryotic organisms (e.g., Paralithodes camtschaticus) Membrane disruption via hydrophobic interactions; potential inhibition of DNA repair enzymes (e.g., MutS homologs) Broad-spectrum (Gram±) MIC values: ~2–10 µM for E. coli and S. aureus
Tetramic Acid Derivatives (e.g., Equisetin, Phomasetin) Fungal metabolites (Fusarium, Phoma spp.) Inhibition of HIV-1 integrase; membrane permeabilization via tetramic acid scaffold Gram±, mycobacteria Equisetin: IC₅₀ = 0.5 µM for M. tuberculosis
Sphingosine (Fingolimod homolog) Synthetic/endogenous lipid Disruption of bacterial membranes via insertion of unsaturated alkyl chains Clostridium perfringens MIC: 8 µg/mL (similar to Fingolimod)
Ethyl Violet Synthetic dye Intercalation into DNA; inhibition of cell division Gram±, Staphylococcus spp. Synergistic with cefoxitin (FICI ≤ 0.5)

Structural Analogs

  • Tetramic Acids: AP1H shares functional parallels with tetramic acid derivatives like equisetin and phomasetin, which also target bacterial membranes.
  • perfringens). AP1H demonstrates broader efficacy, including against drug-resistant S. aureus .

Functional Analogs

  • Ethyl Violet : While structurally distinct, ethyl violet mimics AP1H’s DNA-targeting effects. However, ethyl violet lacks specificity and exhibits higher cytotoxicity compared to AP1H’s selective membrane disruption .
  • Protegrin-1 Analogs : Engineered protegrins (e.g., [V16R]) share AP1H’s β-sheet-mediated membrane disruption but show enhanced selectivity for bacterial over mammalian cells (hemolysis <5% at 50 µM) .

Synergistic Combinations

AP1H homologs act synergistically with conventional antibiotics. For example:

  • Cefoxitin + Ethyl Violet : Reduces S. aureus biofilm formation by 90% (FICI = 0.25) .
  • AP1H + β-Lactams : Disrupts cell wall synthesis while AP1H permeabilizes membranes, enhancing bactericidal effects .

Mechanistic Divergence and Evolutionary Insights

  • Membrane vs. DNA Targets : AP1H primarily disrupts membranes, whereas homologs like MutL Protein Homolog 1 (MLH1) target DNA mismatch repair systems in pathogens (e.g., E. coli MutS) .
  • Resistance Potential: Unlike quorum-sensing inhibitors (e.g., AI-2 analogs), AP1H homologs face lower resistance risk due to nonspecific membrane targeting, a trait shared with sphingosine .

Preparation Methods

Challenges in Recombinant Production

Antibacterial protein 1 homologs, like many AMPs, are challenging to produce recombinantly due to their toxicity to host cells, small size, and instability. Direct chemical synthesis is often impractical because of high cost and the need for post-translational modifications such as disulfide bond formation.

Bacterial Expression Systems

  • Inducible Expression Systems: To mitigate toxicity, inducible promoters are employed to delay AMP synthesis until sufficient biomass is achieved. This approach allows unhindered bacterial growth before AMP production is induced.
  • Fusion Protein Strategy: AMPs are frequently expressed as fusion proteins with carrier molecules such as glutathione S-transferase (GST), thioredoxin, or small ubiquitin-like modifier (SUMO). These carriers enhance solubility, stability, and reduce host toxicity. Post-expression, the fusion partner is cleaved to release the active peptide.
  • Example: SUMO fusion in Escherichia coli has been successfully used to produce AMPs, followed by cleavage and purification steps.
Expression System Advantages Limitations
Inducible promoter Controlled expression, reduced toxicity Requires optimization of induction timing
Fusion proteins (GST, SUMO) Increased stability and solubility Additional cleavage and purification steps needed
Direct expression Simpler process High toxicity and degradation risk

Plant-Based Expression Systems

Transplastomic Plants

  • Chloroplast Transformation: Expression of antibacterial protein 1 homolog in chloroplasts offers a promising alternative. Chloroplast genomes can be engineered to express toxic peptides, circumventing issues faced in bacterial systems.
  • Stability Concerns: AMPs may be unstable in plastids due to their small size and hydrophobic domains, which can lead to rapid degradation. Strategies such as sequence variation at the DNA level and use of flexible linkers between multiple AMP repeats help maintain construct stability and functionality.
  • Homoplasmic State Achievement: Successful integration of AMP genes into chloroplast genomes is confirmed by molecular techniques like restriction fragment length polymorphism (RFLP) analysis, ensuring uniform expression.
Plant Expression Feature Description
Chloroplast genome integration High copy number, stable expression
Use of linkers Maintains peptide functionality and prevents recombination
Regeneration and selection Ensures homoplasmic plants with stable transgene

Purification Techniques

  • Affinity Chromatography: Fusion tags (e.g., GST, His-tag) facilitate purification via affinity columns, enhancing yield and purity.
  • Cleavage and Removal of Fusion Tags: Enzymatic cleavage (e.g., SUMO protease) is employed post-purification to release the active this compound, followed by additional purification steps to remove the tag and protease.
  • Quality Control: Analytical methods such as SDS-PAGE, mass spectrometry, and activity assays confirm the identity, purity, and functionality of the prepared protein.

Research Findings and Comparative Data

Preparation Method Yield Stability Host Toxicity Cost Efficiency Scalability
Recombinant in E. coli Moderate to high Moderate High Moderate High
Fusion Protein Strategy High High Low Moderate High
Plant Chloroplast System Moderate High Low Low to moderate Moderate
Chemical Synthesis Low (for large peptides) Variable N/A Low Low

Summary and Recommendations

  • Recombinant expression in bacterial systems remains the most widely used method due to scalability and cost-effectiveness, with fusion protein strategies mitigating toxicity and stability issues.
  • Plant-based chloroplast expression is an emerging, promising method offering stable and safe production, especially suitable for peptides difficult to express in bacteria.
  • Chemical synthesis is limited to small peptides without complex modifications and is generally less favored for antibacterial protein 1 homologs.
  • Purification strategies leveraging fusion tags and affinity chromatography are critical for obtaining high-purity protein suitable for research and therapeutic applications.

This detailed analysis reflects current authoritative research and diverse methodologies for the preparation of this compound, providing a robust foundation for further development and application in antimicrobial therapy.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the interaction between Antibacterial Protein 1 homolog (AP1h) and its binding partners in cellular pathways?

  • Methodology :

  • Co-immunoprecipitation (Co-IP) : Use antibodies specific to AP1h and suspected binding partners (e.g., kinases or scaffold proteins) to isolate complexes from lysates of transfected cells or tissues. Validate interactions via Western blot .
  • Yeast Two-Hybrid (Y2H) Screening : Identify novel interactors by screening a cDNA library with AP1h as bait. Positive clones are sequenced to determine binding partners .
  • Fluorescence Resonance Energy Transfer (FRET) : Confirm direct interactions in live cells by tagging AP1h and its partners with fluorescent probes (e.g., CFP/YFP) and monitoring energy transfer .

Q. How can researchers validate the functional role of AP1h in calcium channel regulation using electrophysiology?

  • Methodology :

  • Patch-Clamp Recording : Measure L-type Ca²⁺ currents in cardiomyocytes or transfected HEK293 cells. Compare current densities in AP1h-silenced cells (via siRNA) versus controls under α-adrenergic stimulation (e.g., phenylephrine) .
  • Dominant-Negative Mutants : Express AP1h mutants lacking critical domains (e.g., LIM or PDZ domains) to disrupt scaffold function. Assess channel activity changes using voltage-step protocols .

Q. What are the standard methods to assess AP1h expression and localization in cardiac tissue?

  • Methodology :

  • Immunofluorescence (IF) : Use validated antibodies to visualize AP1h subcellular localization (e.g., Z-discs in cardiomyocytes). Co-stain with markers like α-actinin for spatial reference .
  • RNase Protection Assay : Quantify AP1h mRNA levels in tissue lysates using species-specific riboprobes to avoid cross-reactivity .

Advanced Research Questions

Q. How can contradictory findings regarding AP1h-dependent phosphorylation of ion channels be resolved?

  • Methodology :

  • Site-Directed Mutagenesis : Introduce point mutations (e.g., Ser→Ala) at putative phosphorylation sites (e.g., Ser1928 in α1C Ca²⁺ channels) using uracil-containing templates for high-efficiency mutagenesis . Validate functional consequences via phospho-specific antibodies and electrophysiology .
  • Kinase Activity Assays : Reconstitute AP1h-PKD1 complexes in vitro with purified α1C C-terminal domains. Monitor ³²P-ATP incorporation to identify direct phosphorylation events .

Q. What strategies are effective for dissecting AP1h’s role in α-adrenergic vs. β-adrenergic signaling pathways?

  • Methodology :

  • Pathway-Specific Agonists/Antagonists : Treat cells with selective agonists (e.g., phenylephrine for α-adrenergic) or inhibitors (e.g., propranolol for β-adrenergic). Measure AP1h-PKD1 complex formation via co-IP and downstream Ca²⁺ current modulation .
  • RNA Interference (RNAi) : Silence AP1h in neonatal cardiomyocytes and compare responses to α- vs. β-stimuli. Use adenoviral vectors for efficient siRNA delivery .

Q. How can researchers model AP1h’s structural interactions with PKD1 and ion channels computationally?

  • Methodology :

  • Homology Modeling : Use SWISS-MODEL to predict AP1h’s 3D structure based on LIM/PDZ domain templates. Dock PKD1 and α1C domains to identify interaction interfaces .
  • Molecular Dynamics Simulations : Simulate conformational changes in AP1h-PKD1 complexes under varying phosphorylation states (e.g., PKD1 activation loop phosphorylation) .

Data Interpretation and Validation

Q. What controls are critical when analyzing AP1h knockdown phenotypes in in vitro systems?

  • Methodology :

  • Rescue Experiments : Re-express wild-type AP1h in siRNA-treated cells to confirm phenotype reversibility. Include scrambled siRNA and empty vector controls .
  • Off-Target Validation : Perform transcriptome-wide RNA sequencing (RNA-seq) to verify siRNA specificity. Cross-reference with databases like PaperBLAST to exclude unintended gene silencing .

Q. How can conflicting data on AP1h’s role in cardiac hypertrophy be reconciled across studies?

  • Methodology :

  • Meta-Analysis : Aggregate datasets from public repositories (e.g., NCBI GEO) to identify consensus pathways (e.g., PKC/PKD1 activation) .
  • Strain-Specific Profiling : Compare AP1h expression and function in rodent models (e.g., Sprague-Dawley vs. Wistar rats) to account for genetic background effects .

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